
5-(Aminomethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group, two chlorine atoms, and a sulfonamide group attached to a benzene ring. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride typically involves multiple steps:
Nitration: The starting material, 2,4-dichlorobenzene, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The resulting aminomethyl compound is sulfonated using sulfuric acid to introduce the sulfonamide group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Catalysts and Reagents: High-purity reagents and catalysts are used to ensure the desired yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the required quality standards.
化学反応の分析
Types of Reactions
5-(Aminomethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
5-(Aminomethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-(Aminomethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.
類似化合物との比較
Similar Compounds
5-(Aminomethyl)-2-chlorobenzene-1-sulfonamide hydrochloride: Similar structure but with one chlorine atom.
5-(Aminomethyl)-2,4-dibromobenzene-1-sulfonamide hydrochloride: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
5-(Aminomethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C7H9Cl3N2O2S |
|---|---|
分子量 |
291.6 g/mol |
IUPAC名 |
5-(aminomethyl)-2,4-dichlorobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C7H8Cl2N2O2S.ClH/c8-5-2-6(9)7(14(11,12)13)1-4(5)3-10;/h1-2H,3,10H2,(H2,11,12,13);1H |
InChIキー |
RCGIWHCFCLBCAT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


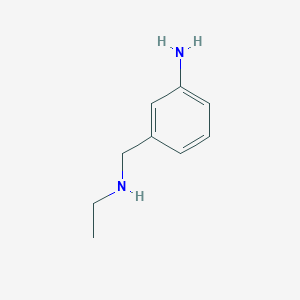
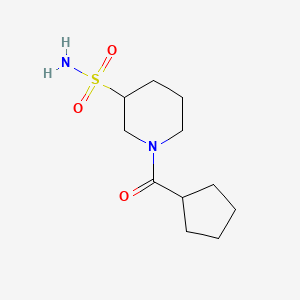
![4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid](/img/structure/B13515290.png)
![1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13515298.png)

amine](/img/structure/B13515310.png)
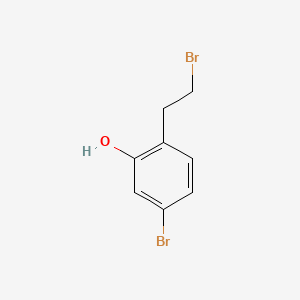
![Tert-butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylatehydrochloride](/img/structure/B13515312.png)
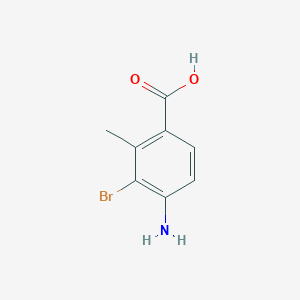
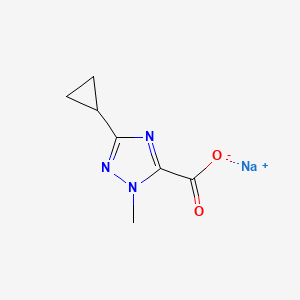
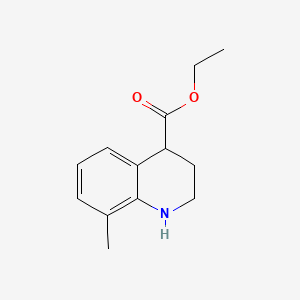
![methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13515353.png)
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13515356.png)

